molecular formula C16H18N2O2 B13014001 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide

4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide

Cat. No.: B13014001
M. Wt: 270.33 g/mol
InChI Key: PTKDRMMBSGMKQE-UHFFFAOYSA-N
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Description

4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a methyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide typically involves the condensation of 4-amino-2-ethoxy-5-methylbenzoic acid with an appropriate amine under controlled conditions. The reaction is often catalyzed by agents such as diatomite earth immobilized with ionic liquids and zirconium chloride under ultrasonic irradiation . This method is favored for its efficiency and eco-friendliness.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale condensation reactions using similar catalysts and conditions. The use of ultrasonic irradiation and green catalysts ensures high yield and purity, making the process suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the benzamide core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-Amino-N-(2-methylphenyl)benzamide
  • 4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison: Compared to these similar compounds, 4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and methyl groups enhances its solubility and reactivity, making it suitable for specialized applications in pharmaceuticals and materials science .

Biological Activity

4-Amino-N-(2-ethoxy-5-methylphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on various studies and findings regarding its efficacy against different diseases, particularly in antimicrobial and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3OC_{13}H_{17}N_{3}O, with a molecular weight of approximately 235.29 g/mol. The compound features an amine group, an ethoxy substituent, and a methyl group on the phenyl ring, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of the benzamide class, including this compound, exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Compound Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
This compoundE. coli1532 µg/mL
This compoundS. aureus1816 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable research effort involved synthesizing various benzamide derivatives and evaluating their cytotoxic effects against leukemia cell lines. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity.

Cell Line IC50 (µM) Mechanism of Action
HL601.62Apoptosis induction
K5621.90Cell cycle arrest
MCF729.3Inhibition of proliferation

The mechanism of action for these compounds often involves the inhibition of tyrosine kinases, which play critical roles in cancer cell signaling pathways.

Case Study 1: Ebola Virus Inhibition

A series of studies have focused on the efficacy of benzamide derivatives against viral infections, particularly Ebola virus. Compounds structurally related to this compound were tested for their ability to inhibit viral entry into host cells. Results indicated that some derivatives had EC50 values below 10 µM, showcasing broad-spectrum antiviral activity.

Case Study 2: Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the benzamide structure significantly affect biological activity. For instance, substituting different groups on the phenyl ring altered both antimicrobial and anticancer activities, suggesting a need for careful optimization in drug development.

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-amino-N-(2-ethoxy-5-methylphenyl)benzamide

InChI

InChI=1S/C16H18N2O2/c1-3-20-15-9-4-11(2)10-14(15)18-16(19)12-5-7-13(17)8-6-12/h4-10H,3,17H2,1-2H3,(H,18,19)

InChI Key

PTKDRMMBSGMKQE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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